

Application Notes and Protocols for the Spectroscopic Analysis of Pseudomonic Acid D

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Compound of Interest

Compound Name: *Pseudomonic acid D*

Cat. No.: B1679823

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Introduction

Pseudomonic acid D, also known as Mupirocin Impurity C, is a known impurity of the antibiotic Mupirocin.[1][2] Mupirocin is produced by the fermentation of *Pseudomonas fluorescens* and is primarily composed of Pseudomonic acid A. The presence and quantity of impurities such as **Pseudomonic acid D** are critical quality attributes for Mupirocin drug products, necessitating accurate and robust analytical methods for their identification and characterization. This document provides detailed application notes and protocols for the spectroscopic analysis of **Pseudomonic acid D** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), essential techniques for structural elucidation and impurity profiling in drug development. While the structure of **Pseudomonic acid D** has been confirmed by NMR and MS, detailed experimental NMR data is not widely available in the public domain. [3]

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule. For **Pseudomonic acid D**, electrospray ionization (ESI) in negative ion mode is a common technique.

Parameter	Value	Reference
Molecular Formula	C ₂₆ H ₄₂ O ₉	--INVALID-LINK--
Molecular Weight	498.6 g/mol	--INVALID-LINK--
Exact Mass	498.28288291 Da	--INVALID-LINK--
Ionization Mode	ESI-	N/A
Adduct	[M-H] ⁻	N/A
Measured m/z	497.2751	N/A

Note: The measured m/z value is a theoretical value for the deprotonated molecule and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for **Pseudomonic acid D** are not readily available in published literature. However, the structural elucidation of Pseudomonic acids typically involves a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, to assign all proton and carbon signals and establish connectivity within the molecule. For reference, comprehensive NMR studies have been published for the major component, Pseudomonic acid A.^[4]

Experimental Protocols

Sample Preparation

- **Standard Preparation:** Accurately weigh approximately 1 mg of **Pseudomonic acid D** reference standard.
- **Dissolution:** Dissolve the standard in a suitable deuterated solvent for NMR analysis (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) to a final concentration of 1-5 mg/mL. For mass spectrometry, a non-deuterated solvent of high purity (e.g., methanol or acetonitrile) should be used.
- **Vortexing and Sonication:** Vortex the sample for 30 seconds to ensure homogeneity. If necessary, sonicate for 2-5 minutes to aid dissolution.

- Transfer: For NMR, transfer the solution to a 5 mm NMR tube. For MS, further dilute the sample to a concentration of 1-10 µg/mL with the appropriate mobile phase or solvent.

Mass Spectrometry Protocol (LC-MS)

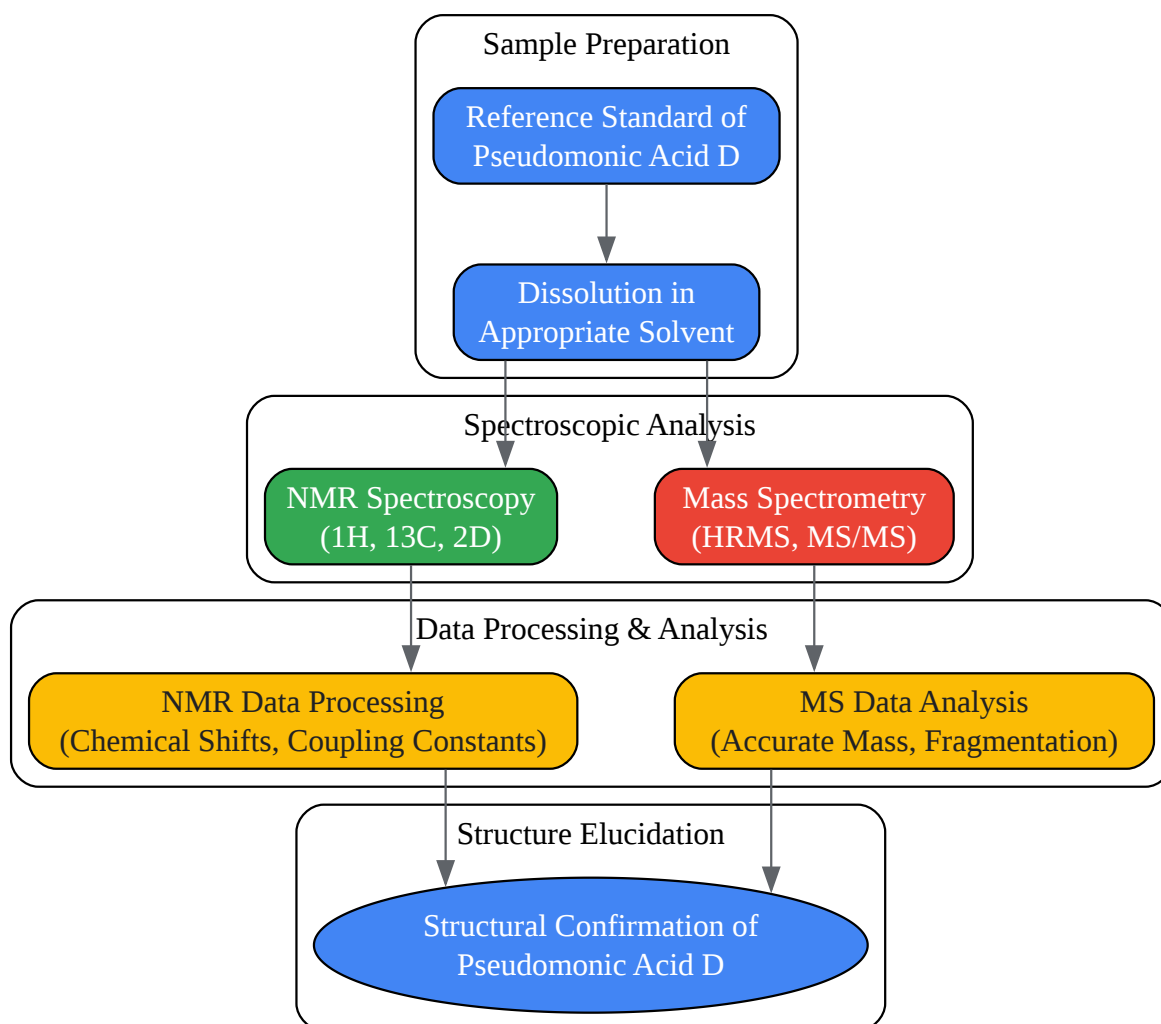
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
 - Flow Rate: 0.2-0.4 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 1-5 µL.
- Mass Spectrometry Conditions:
 - Ionization Source: Electrospray Ionization (ESI).
 - Polarity: Negative.
 - Capillary Voltage: 2.5-3.5 kV.
 - Source Temperature: 120-150 °C.
 - Desolvation Temperature: 350-450 °C.
 - Scan Range: m/z 100-1000.

- Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis to confirm the structure.

NMR Spectroscopy Protocol

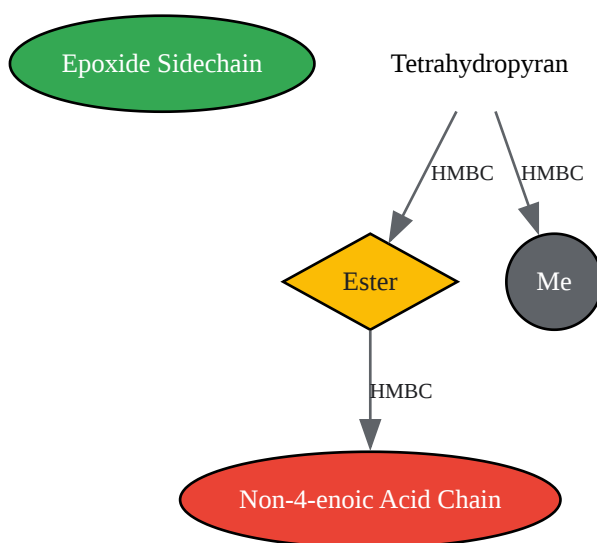
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Solvent: Methanol- d_4 (or other appropriate deuterated solvent).
 - Number of Scans: 16-64.
 - Spectral Width: -2 to 12 ppm.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (zgpg30).
 - Number of Scans: 1024-4096.
 - Spectral Width: 0 to 200 ppm.
- 2D NMR Acquisition (COSY, HSQC, HMBC):
 - Utilize standard pulse programs available on the spectrometer software.
 - Optimize spectral widths and number of increments for each experiment to achieve desired resolution.
 - Process data using appropriate window functions and perform phase and baseline corrections.

Visualizations



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Workflow for Spectroscopic Analysis



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Key 2D NMR Structural Correlations

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